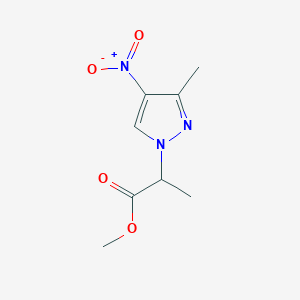

methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole-derived compound featuring a nitro group at the 4-position and a methyl ester at the propanoate side chain.

Properties

IUPAC Name |

methyl 2-(3-methyl-4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-7(11(13)14)4-10(9-5)6(2)8(12)15-3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVNXFDWWXIPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Nucleophilic Addition: The carbonyl group of the ester can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide (NaOH).

Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products Formed

Reduction: 2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.

Hydrolysis: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Nucleophilic Addition: Various alcohols or amines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

The target compound shares structural similarities with pyrazole-containing molecules, such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) . Key differences include:

- Substituent Effects: Nitro vs. This could alter reactivity in cycloaddition or nucleophilic substitution reactions. Ester vs. Cyano/Carboxylate Groups: The methyl ester in the target compound offers hydrolytic stability compared to the more reactive cyano or carboxylate groups in 11a/b.

Reactivity and Analytical Characterization

- Synthetic Pathways: The synthesis of 11a/b involves refluxing pyrazole precursors with malononitrile or ethyl cyanoacetate in 1,4-dioxane . Similar strategies could apply to the target compound, though nitro groups may require controlled conditions to avoid undesired reduction or side reactions.

- NMR Techniques: While the target compound’s NMR data is unavailable, studies on 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) demonstrate challenges in quantifying pyruvate derivatives via <sup>1</sup>H-NMR due to solvent exchangeability . Internal standards like ethyl viologen (δ 1.56–8.99 ppm) could aid in accurate integration for analogous compounds .

Crystallographic and Computational Tools

- Structural Refinement : Programs like SHELXL (used for small-molecule refinement) and WinGX/ORTEP (for crystallographic visualization) are critical for analyzing pyrazole derivatives . For example, SHELXL’s robustness in handling high-resolution data could resolve the nitro group’s anisotropic displacement parameters in the target compound .

Biological Activity

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, a pyrazole derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in various fields.

Overview of the Compound

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is characterized by a pyrazole ring with a nitro group and a methyl ester functional group. Its molecular formula is and it has a CAS number of 1005577-31-0. The compound's structure allows it to participate in various chemical reactions, which contributes to its biological activity .

Synthesis

The synthesis typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. A common method includes reacting 3-methyl-4-nitro-1H-pyrazole with methyl acrylate under basic conditions in ethanol, followed by refluxing to achieve complete conversion.

Pharmacological Properties

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate exhibits several notable pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

- Anticancer Potential : Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .

- Enzyme Inhibition : The compound may act as an inhibitor for monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can be beneficial in treating neurodegenerative diseases .

The biological activity of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, while the pyrazole ring facilitates hydrogen bonding and π-π interactions with proteins, modulating their activity and leading to various biological effects.

Comparative Analysis

A comparison of methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate with similar compounds highlights its unique properties:

| Compound Name | Structure | Key Activity | IC50 Value |

|---|---|---|---|

| Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | Similar pyrazole structure | Antimicrobial | Not specified |

| 3-Methyl-4-nitro-1H-pyrazole | Lacks propanoate moiety | Enzyme inhibition | Not specified |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole | Additional heterocycles | Anticancer | Comparable to erlotinib |

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Anti-inflammatory Effects : One study demonstrated that a series of pyrazole compounds exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

- Anticancer Studies : In vitro studies showed that certain pyrazole derivatives had potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Effects : Research indicated that some pyrazole derivatives could inhibit MAOs effectively, providing a basis for their use in neurodegenerative disease therapies .

Q & A

Q. What environmental impact studies are recommended for this compound?

- Methodological Answer :

- OECD 301 Guidelines : Aerobic biodegradability testing in activated sludge.

- Ecotoxicology : Daphnia magna acute toxicity (48-hour EC) and algal growth inhibition (72-hour ErC).

- QSAR Modeling : Predict bioaccumulation potential using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.